1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
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Overview
Description
1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an ethyl group, a hydroxy group, and a methylthio-substituted phenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-ethylurea with 2-hydroxy-2-(4-(methylthio)phenyl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-Ethyl-3-(2-hydroxy-2-phenylethyl)urea: Lacks the methylthio group, which may result in different chemical and biological properties.
1-Ethyl-3-(2-hydroxy-2-(4-methoxyphenyl)ethyl)urea: Contains a methoxy group instead of a methylthio group, leading to variations in reactivity and applications.
Uniqueness: 1-Ethyl-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-ethyl-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-3-13-12(16)14-8-11(15)9-4-6-10(17-2)7-5-9/h4-7,11,15H,3,8H2,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIBLFEJSYTDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CC=C(C=C1)SC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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